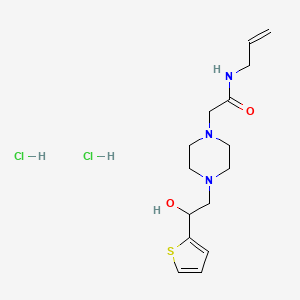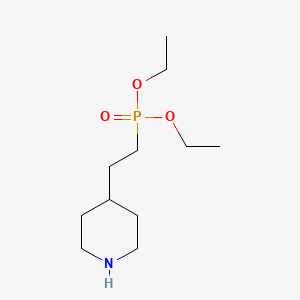
diethyl (2-(piperidin-4-yl)ethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(piperidin-4-yl)ethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be conducted under microwave irradiation to enhance the reaction rate and yield .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is known for its smooth reaction conditions and tolerance of various functionalities .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of copper-catalyzed reactions with phosphorus nucleophiles and diaryliodonium salts at room temperature is a preferred method due to its high yield and short reaction time . This method can be easily adapted for large-scale preparations, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
科学的研究の応用
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate has several scientific research applications:
作用機序
The mechanism of action of diethyl (2-(piperidin-4-yl)ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phosphonate group allow the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
Diethyl (2-(pyrrolidin-2-yl)phosphonate): Similar in structure but contains a pyrrolidine ring instead of a piperidine ring.
Diethyl (2-(morpholin-4-yl)ethyl)phosphonate: Contains a morpholine ring, which includes an oxygen atom in the heterocycle.
Diethyl (2-(piperazin-1-yl)ethyl)phosphonate: Features a piperazine ring with two nitrogen atoms in the heterocycle.
Uniqueness
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is unique due to its specific combination of a piperidine ring and a phosphonate group. This combination provides distinct reactivity and binding properties, making it valuable in various applications. The presence of the piperidine ring enhances its ability to interact with biological targets, while the phosphonate group contributes to its chemical stability and reactivity .
特性
IUPAC Name |
4-(2-diethoxyphosphorylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPQNBYOYTTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1CCNCC1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)
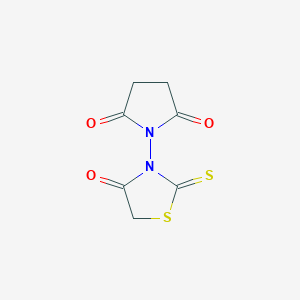
![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)
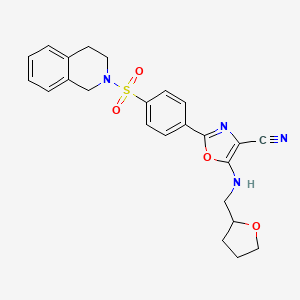
![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)
![N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2980811.png)
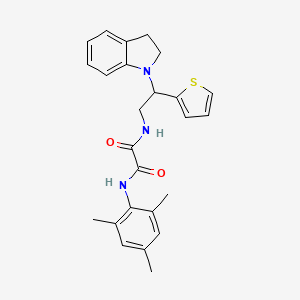

![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
